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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical enzyme in the antigen
processing and presentation pathway. It trims peptides to the optimal length for binding to
Major Histocompatibility Complex (MHC) class | molecules on the surface of cells. In the
context of oncology, tumor cells can utilize ERAP1 to destroy neoantigens, which are novel
peptides arising from tumor-specific mutations, thereby evading immune surveillance.

ERAP1 inhibitors, for which "ERAP1-IN-2" is used here as a representative name, are a novel
class of small molecules designed to modulate the immunopeptidome of cancer cells. By
inhibiting ERAP1, these compounds prevent the over-trimming and destruction of tumor-
associated antigens and neoantigens. This leads to the presentation of a more diverse and
Immunogenic peptide repertoire on the cancer cell surface, enhancing recognition and killing by
cytotoxic T lymphocytes (CTLs). This makes ERAP1 inhibitors a promising therapeutic strategy,
particularly in combination with other immunotherapies like checkpoint inhibitors.

Mechanism of Action

ERAP1-IN-2 functions by binding to ERAP1 and inhibiting its aminopeptidase activity. This
leads to a shift in the peptides presented by MHC class | molecules. Specifically, inhibition of
ERAP1 results in the presentation of a higher proportion of longer peptides and novel tumor
antigens that would otherwise be destroyed. This altered immunopeptide landscape can
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"unmask" tumor cells to the immune system, leading to the activation of both neoantigen-

specific CD8+ T cells and Natural Killer (NK) cells, ultimately resulting in anti-tumor immunity.[1]

[2]

Applications in Cancer Immunotherapy Research

Enhancement of Tumor Cell Immunogenicity: ERAP1-IN-2 can be used to increase the
visibility of tumor cells to the immune system by promoting the presentation of a broader
range of tumor-associated antigens and neoantigens.

Synergistic Combination Therapies: ERAP1-IN-2 is a prime candidate for combination
therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). By increasing the
presentation of tumor antigens, ERAP1-IN-2 can sensitize tumors that are resistant to
checkpoint blockade.

Overcoming T-cell Exhaustion: By generating novel T-cell responses against newly
presented antigens, ERAP1 inhibitors may circumvent the issue of T-cell exhaustion often
seen with chronic antigen stimulation in the tumor microenvironment.

Study of Antigen Processing and Presentation: ERAP1-IN-2 serves as a valuable research
tool to investigate the fundamental processes of antigen processing and its role in immune
surveillance and evasion in cancer.

Data Presentation
In Vitro Activity of Representative ERAP1 Inhibitors
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Inhibitor

Name/Repr  Target Assay Type IC50 Cell Line(s) Reference

esentative

ERAP1-IN-2 )
Enzymatic Low nM

(e.g., ERAP1 N/A [3]
Assay range

GRWD5769)
Enzymatic

DGO13A ERAP1 33nM N/A [4]
Assay
Enzymatic

DGO13A ERAP2 11 nM N/A [4]
Assay
Enzymatic

Compound 4 ERAP1 33nM N/A [2]
Assay
Enzymatic

Compound 9 ERAP1 2 uM N/A [2]
Assay

In Vivo Anti-Tumor Efficacy of ERAP1 Inhibition
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Efficacy
Cancer Model Treatment Results Reference
Readout
Significant tumor
growth inhibition
) ERAP1 inhibitor and improved
Syngeneic Tumor Growth ]
(GRWD5769) + o overall survival [31[5]
Mouse Models ] Inhibition
anti-PD-1 compared to
vehicle and
monotherapy.

Neuroblastoma

Mouse Model

ERAP1 knockout
+ Entinostat +
anti-PD-1

Host Survival

Increased host
survival and
overcame

. [6]
resistance to PD-
1

immunotherapy.

Colon Cancer

Mouse Model

ERAP1 inhibition

Cytotoxic T-cell

Response

Potent anti-tumor
cytotoxic
(6]

response of
CD8+ T cells.

Effects of ERAP1 Inhibition on the Immunopeptidome
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Cell Line

Treatment

Key Findings Reference

A375 Melanoma

ERAP1 inhibitor

Altered presentation

of ~50% of 3204

identified peptides;

: [7]
increased

presentation of high-

affinity 9-12mers.

Diverse Cancer Cell

Lines

ERAP1 inhibitor
(GRWD5769)

Modulation of the
cancer-related antigen
repertoire across [5]
various genotypes

and cancer types.

A375 Melanoma

Allosteric ERAP1
inhibitor

321 peptides

significantly

upregulated, 146 [8]
significantly

downregulated.

Experimental Protocols

Protocol 1: In Vitro ERAP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ERAP1-IN-2 against

recombinant ERAP1 enzyme.

Materials:

Recombinant human ERAP1 enzyme

ERAP1-IN-2 (or other test inhibitor)
Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5)

DMSO (for compound dilution)

Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC)
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384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a stock solution of ERAP1-IN-2 in DMSO.
Perform serial dilutions of ERAP1-IN-2 in assay buffer to create a concentration gradient.
Add a fixed concentration of recombinant ERAP1 to each well of the microplate.

Add the diluted ERAP1-IN-2 or DMSO (vehicle control) to the wells containing the enzyme
and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

Immediately measure the fluorescence intensity at appropriate excitation and emission
wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over a time course (e.g.,
every minute for 30 minutes).

Calculate the rate of reaction for each concentration of the inhibitor.

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-
response curve to determine the IC50 value.

Protocol 2: Immunopeptidome Analysis by Mass
Spectrometry

Objective: To identify and quantify the changes in MHC class I-presented peptides on cancer
cells treated with ERAP1-IN-2.

Materials:

Cancer cell line of interest (e.g., A375 melanoma)

ERAP1-IN-2
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Cell culture reagents

Lysis buffer (e.g., with 0.5% CHAPS)

Anti-MHC class | antibody (e.g., W6/32) coupled to protein A/G beads
Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

C18 spin columns for peptide desalting

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

Culture cancer cells to a sufficient number (e.g., 1x1078 cells per condition).

Treat one group of cells with ERAP1-IN-2 at a predetermined concentration and duration
(e.g., 10 uM for 48-72 hours). Culture another group as a vehicle control.

Harvest and lyse the cells.
Clarify the lysate by centrifugation.

Perform immunoprecipitation of MHC class I-peptide complexes using the antibody-coupled
beads.

Wash the beads extensively to remove non-specifically bound proteins.
Elute the peptides from the MHC molecules using the acid elution buffer.
Desalt and concentrate the eluted peptides using C18 spin columns.
Analyze the peptide samples by LC-MS/MS.

Identify peptide sequences using a database search algorithm (e.g., MaxQuant,
Spectronaut) against a human proteome database.

Perform label-free quantification to compare the abundance of individual peptides between
the ERAP1-IN-2 treated and control samples.
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Protocol 3: In Vivo Tumor Model and Immune Cell
Analysis

Objective: To evaluate the anti-tumor efficacy of ERAP1-IN-2 alone and in combination with an

anti-PD-1 antibody in a syngeneic mouse model.

Materials:

Syngeneic mouse strain (e.g., C57BL/6)

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
ERAP1-IN-2 formulated for in vivo administration

Anti-mouse PD-1 antibody

Isotype control antibody

Calipers for tumor measurement

Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD3, -CD4, -CD8, -NK1.1,
-FoxP3)

Procedure:

Subcutaneously implant tumor cells into the flank of the mice.

Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle, ERAP1-IN-
2, anti-PD-1, ERAP1-IN-2 + anti-PD-1).

Administer treatments according to a pre-defined schedule (e.g., ERAP1-IN-2 daily by oral
gavage, anti-PD-1 intraperitoneally twice a week).

Measure tumor volume with calipers every 2-3 days.
At the end of the study, euthanize the mice and excise the tumors.

Dissociate the tumors into single-cell suspensions.
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» Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of
tumor-infiltrating lymphocytes (TILS).

e Acquire data on a flow cytometer and analyze the frequencies and absolute numbers of

different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells) within the
tumor microenvironment.

Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Caption: ERAP1 Inhibition Pathway in Cancer Immunotherapy.
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Caption: Experimental Workflow for Inmunopeptidome Analysis.
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Caption: In Vivo Efficacy and Immune Monitoring Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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